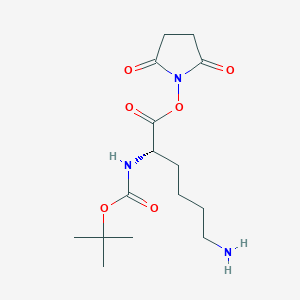

Boc-Lys-OSu

Description

BenchChem offers high-quality Boc-Lys-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Lys-OSu including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-10(6-4-5-9-16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLPZHBCNFXHDS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Lys(Boc)-OSu: A Core Reagent in Bioconjugation and Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu, is a pivotal reagent in modern biochemical research and pharmaceutical development.[1] This lysine derivative, featuring two acid-labile tert-butoxycarbonyl (Boc) protecting groups and a highly reactive N-hydroxysuccinimide (OSu) ester, offers precise control over the incorporation of lysine residues into peptides and the modification of proteins.[1][2] Its well-defined structure and predictable reactivity make it an indispensable tool for creating complex biomolecules with therapeutic and diagnostic applications.[3][4] This guide provides a comprehensive overview of Boc-Lys(Boc)-OSu, including its chemical properties, primary research applications, and detailed experimental protocols.

Chemical Structure and Properties

Boc-Lys(Boc)-OSu is a derivative of the amino acid L-lysine where both the α-amino and ε-amino groups are protected by Boc groups, and the carboxyl group is activated as an N-hydroxysuccinimide ester.[1] This dual protection and pre-activation are key to its utility in chemical synthesis.[3]

Table 1: Chemical Identifiers and Properties of Boc-Lys(Boc)-OSu

| Property | Value | Reference(s) |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | [3][5] |

| Synonyms | Nα,Nε-Di-Boc-L-lysine hydroxysuccinimide ester, Boc-L-Lys(Boc)-OSu | [6][7][8] |

| CAS Number | 30189-36-7 | [3][6] |

| Molecular Formula | C₂₀H₃₃N₃O₈ | [3][6] |

| Molecular Weight | 443.49 g/mol | [6][8] |

| Appearance | White to off-white powder | [1][] |

Table 2: Physicochemical Data of Boc-Lys(Boc)-OSu

| Property | Value | Reference(s) |

| Purity | ≥97.0% | [6][8] |

| Optical Activity | [α]20/D −25.5±1.5°, c = 1% in DMF | [6][8] |

| Storage Temperature | -20°C | [6][8] |

| Solubility | Soluble in DMF, DMSO, Dichloromethane, Ethyl Acetate. Limited solubility in water. | [10][11] |

Mechanism of Action

The utility of Boc-Lys(Boc)-OSu is rooted in the distinct functionalities of its components: the reactive N-hydroxysuccinimide (NHS) ester and the acid-labile tert-butoxycarbonyl (Boc) protecting groups.[1] The NHS ester reacts efficiently with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue) under mild conditions to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[12] The Boc groups protect the α- and ε-amino groups of the lysine core, preventing unwanted side reactions during the coupling process.[3] These Boc groups are stable during the conjugation reaction but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the primary amines for subsequent modification or peptide chain elongation.[2][12]

Primary Use in Research

Boc-Lys(Boc)-OSu is a versatile reagent with broad applications in peptide synthesis, protein modification, and the development of novel biomaterials.[1][3]

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl strategy, Boc-Lys(Boc)-OSu serves as a key building block for introducing lysine residues into a peptide sequence.[4] Its pre-activated OSu ester facilitates efficient coupling to the free N-terminus of the growing peptide chain attached to a solid support.[4] This is particularly advantageous for the synthesis of branched peptides, where a second peptide chain is grown from the lysine side chain.[2]

Protein Modification and Bioconjugation

The activated ester of Boc-Lys(Boc)-OSu can be used to modify lysine residues on the surface of existing proteins.[4] This allows for the attachment of various functional groups, such as fluorescent dyes, polyethylene glycol (PEG) chains, or drug molecules.[3] This precise and controlled modification is crucial in drug development for creating antibody-drug conjugates and other targeted therapeutics.[1]

Other Applications

Beyond peptide and protein chemistry, Boc-Lys(Boc)-OSu is used to:

-

Functionalize surfaces: Creating lysine-coated surfaces for immobilizing proteins, antibodies, or other biomolecules in applications like biosensors and immunoassays.[1]

-

Develop novel materials: Incorporating lysine into polymers to create materials with enhanced biocompatibility or drug delivery capabilities.[3]

-

Cellular labeling: Attaching labels to cells for tracking and studying cell-cell interactions.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving Boc-Lys(Boc)-OSu.

Protocol 1: General Procedure for Coupling Boc-Lys(Boc)-OSu to a Primary Amine

This protocol outlines the basic steps for conjugating Boc-Lys(Boc)-OSu to a biomolecule containing a primary amine in solution.

Materials:

-

Boc-Lys(Boc)-OSu

-

Biomolecule with a primary amine (e.g., protein, peptide)

-

Amine-free buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the Biomolecule Solution: Dissolve the biomolecule in the amine-free buffer to a desired concentration.

-

Prepare the Boc-Lys(Boc)-OSu Solution: Immediately before use, dissolve Boc-Lys(Boc)-OSu in a minimal amount of anhydrous DMF or DMSO.

-

Conjugation Reaction: Add the Boc-Lys(Boc)-OSu solution to the biomolecule solution. The molar ratio of Boc-Lys(Boc)-OSu to the biomolecule will depend on the desired degree of labeling and should be optimized empirically.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Add the quenching reagent to a final concentration of 50-100 mM to react with any unreacted Boc-Lys(Boc)-OSu. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess reagents and byproducts (N-hydroxysuccinimide, unreacted Boc-Lys(Boc)-OSu, and quenching reagent) by dialysis, size-exclusion chromatography, or another appropriate purification method.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy Boc-Lys(Boc)-OSu | 30189-36-7 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | C20H33N3O8 | CID 13875534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-Lys(Boc)-OSu = 97.0 C/N calc. based on dry substance 30189-36-7 [sigmaaldrich.com]

- 7. chempep.com [chempep.com]

- 8. Boc-Lys(Boc)-OSu = 97.0 C/N calc. based on dry substance 30189-36-7 [sigmaaldrich.com]

- 10. Boc-Lys(Boc)-OSu | CAS:30189-36-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Chemical structure and mechanism of action for Boc-Lys(Boc)-OSu.

An In-depth Technical Guide to Boc-Lys(Boc)-OSu: Structure, Mechanism, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu. It is a pivotal reagent in modern bioconjugation and synthetic chemistry.[1] This document details its chemical structure, mechanism of action, and applications, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

Boc-Lys(Boc)-OSu is a derivative of the amino acid L-lysine. In this compound, both the alpha (α) and epsilon (ε) amino groups are protected by tert-butoxycarbonyl (Boc) groups, which are stable in neutral and basic conditions but can be easily removed with acid.[1][2][3] The carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester, rendering it highly reactive toward primary amines.[1][4] This dual-protection and activation strategy allows for precise control over the incorporation of lysine residues into peptides and the modification of proteins.[1][5]

The structure of Boc-Lys(Boc)-OSu provides a unique combination of a stable protecting group strategy with a highly reactive functional group for conjugation.[5]

Figure 1. Chemical Structure of Boc-Lys(Boc)-OSu.

Physicochemical Properties

The physical and chemical properties of Boc-Lys(Boc)-OSu are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(tert-butoxycarbonyl)amino]hexanoate | [1][6][] |

| CAS Number | 30189-36-7 | [1][8][9] |

| Molecular Formula | C₂₀H₃₃N₃O₈ | [1][][10] |

| Molecular Weight | 443.49 g/mol | [1][8][10] |

| Appearance | White to off-white powder | [1][] |

| Purity | ≥97.0% (C/N analysis) | [1][8] |

| Melting Point | 85-100 °C | [] |

| Optical Activity | [α]20/D −25.5±1.5°, c = 1% in DMF | [1][8] |

| Storage | -20°C, desiccated | [1][4][11] |

Solubility Profile

Due to the two hydrophobic Boc groups, Boc-Lys(Boc)-OSu is readily soluble in various organic solvents but has poor solubility in aqueous solutions.[11]

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | Excellent (>50 mM) | [4][11] |

| Dimethyl sulfoxide (DMSO) | Excellent (>50 mM) | [4][11] |

| Dichloromethane (DCM) | Soluble | [11] |

| Ethyl Acetate | Soluble | [11] |

| Water | Limited / Poor | [11] |

Mechanism of Action

The utility of Boc-Lys(Boc)-OSu is defined by two primary chemical features: the high reactivity of the N-hydroxysuccinimide (NHS) ester and the acid lability of the Boc protecting groups.[1]

Amide Bond Formation

The OSu group is an excellent leaving group, which makes the carbonyl carbon highly susceptible to nucleophilic attack by primary amines (e.g., the side chain of a lysine residue or the N-terminus of a protein).[1][] This reaction proceeds efficiently at physiological to slightly alkaline pH (7.2-8.5), resulting in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2][] The rate of this aminolysis reaction is significantly faster than the competing hydrolysis of the NHS ester, especially within the optimal pH range.[1]

Figure 2. Reaction mechanism of Boc-Lys(Boc)-OSu with a primary amine.

Boc Group Deprotection

The Boc groups are stable during the NHS ester coupling reaction but are readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[1][2] This "orthogonality" is crucial for multi-step syntheses, as it allows for the selective deprotection of the newly introduced lysine's amino groups after the initial conjugation is complete.[1][3]

Figure 3. Logical flow of the Boc group deprotection process.

Quantitative Data on Stability

The stability of Boc-Lys(Boc)-OSu is primarily influenced by the hydrolysis of the NHS ester, a reaction that competes with the desired amidation.[4][11] The rate of hydrolysis is highly dependent on pH and temperature. The Boc protecting groups are stable under neutral and basic conditions.[11]

| Condition | Approximate Half-Life | Observations | Reference(s) |

| pH 7.0, 0°C | 4 - 5 hours | Relatively stable, suitable for coupling reactions in buffered aqueous media. | [11] |

| pH 7.0, Room Temp. | ~7 hours | Hydrolysis rate increases with temperature. | [11] |

| pH 8.6, 4°C | 10 minutes | Rapid hydrolysis occurs under mildly basic conditions. | [11] |

| pH 9.0, Room Temp. | Minutes | Very unstable; reactions should be performed quickly. | [11] |

Experimental Protocols

The following are generalized protocols for the synthesis and application of Boc-Lys(Boc)-OSu. Optimization may be required for specific substrates and applications.

Protocol 1: Synthesis of Boc-Lys(Boc)-OSu

The synthesis is a two-step process starting from L-lysine.[5]

-

Protection of Lysine: L-Lysine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium bicarbonate) to protect both the α- and ε-amino groups, yielding Boc-Lys(Boc)-OH.[5][13]

-

NHS Ester Formation: The carboxyl group of Boc-Lys(Boc)-OH is then activated by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product, Boc-Lys(Boc)-OSu.[5]

Figure 4. Simplified synthetic pathway for Boc-Lys(Boc)-OSu.

Protocol 2: General Procedure for Protein Conjugation

This protocol outlines the steps for labeling a protein with Boc-Lys(Boc)-OSu.

-

Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffer).[14]

-

Prepare Reagent Solution: Immediately before use, dissolve Boc-Lys(Boc)-OSu in an anhydrous organic solvent like DMF or DMSO.[4] This is necessary to prevent premature hydrolysis of the NHS ester.[4]

-

Reaction: Add a 10- to 20-fold molar excess of the Boc-Lys(Boc)-OSu solution to the protein solution. The optimal stoichiometry may vary depending on the protein and desired degree of labeling.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4][14]

-

Purification: Remove unreacted Boc-Lys(Boc)-OSu and the NHS byproduct from the conjugated protein using a suitable method such as dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or spin filtration.[1]

Figure 5. Experimental workflow for protein conjugation.

Protocol 3: Boc Deprotection from a Conjugate

This procedure is for removing the Boc groups to expose the primary amines on the newly introduced lysine residue.

-

Lyophilize: Lyophilize the purified Boc-protected conjugate to remove all water.

-

Prepare Cleavage Cocktail: Prepare a cleavage solution, typically trifluoroacetic acid (TFA) with scavengers to prevent side reactions. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3]

-

Deprotection Reaction: Dissolve the lyophilized conjugate in the cleavage cocktail and incubate for 2-4 hours at room temperature.[13]

-

Removal of TFA: Remove the TFA under a stream of nitrogen or by rotary evaporation.

-

Precipitation: Precipitate the deprotected product by adding cold diethyl ether.

-

Purification: Collect the precipitate by centrifugation and wash it multiple times with cold ether to remove scavengers and cleaved Boc groups. The final product can be further purified by methods like HPLC if necessary.[3]

Applications in Research and Development

Boc-Lys(Boc)-OSu is a versatile reagent with a wide range of applications.

-

Peptide Synthesis: It is a key building block in solid-phase peptide synthesis (SPPS) for the incorporation of lysine residues.[5][15] It is particularly useful for creating branched or cyclic peptides.[5]

-

Protein Modification and Bioconjugation: The reagent is used to attach functional groups to proteins.[5] This includes fluorescent labels, biotin tags, or linkers for attaching drugs to antibodies in the development of antibody-drug conjugates (ADCs).[5]

-

Dendrimer Synthesis: Boc-Lys(Boc)-OSu and its precursor are used as building blocks for the synthesis of poly-L-lysine dendrimers, which have applications in drug delivery and gene therapy.[1]

-

Surface Immobilization: It can be used to functionalize surfaces with lysine residues, which can then immobilize proteins, antibodies, or other biomolecules for use in biosensors and immunoassays.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy Boc-Lys(Boc)-OSu | 30189-36-7 [smolecule.com]

- 6. 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | C20H33N3O8 | CID 13875534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Boc-Lys(Boc)-OSu = 97.0 C/N calc. based on dry substance 30189-36-7 [sigmaaldrich.com]

- 9. N,N'-Di-Boc-L-lysine hydroxysuccinimide ester | 30189-36-7 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester: Synthesis, Bioconjugation, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester, a versatile reagent widely employed in peptide synthesis, bioconjugation, and drug development.[1][2] This document details its chemical and physical properties, provides step-by-step experimental protocols for its synthesis and application, and illustrates its utility in creating advanced biomolecular constructs.

Core Properties and Specifications

Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester, also known as Boc-Lys(Boc)-OSu, is a derivative of the amino acid L-lysine.[3] It features two tert-butyloxycarbonyl (Boc) protecting groups on the α- and ε-amino groups and an N-hydroxysuccinimide (NHS) ester at the carboxyl group.[] This unique structure makes it an invaluable tool for chemical biologists and pharmaceutical scientists. The Boc groups provide acid-labile protection, preventing unwanted side reactions during synthesis, while the NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines.[2]

Chemical and Physical Data

Quantitative data for Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester are summarized in the table below. These values are essential for experimental design, including calculating molar equivalents and understanding solubility and stability.

| Property | Value |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

| Synonyms | Boc-L-Lys(Boc)-OSu, (S)-2,5-Dioxopyrrolidin-1-yl 2,6-bis((tert-butoxycarbonyl)amino)hexanoate, N,N'-Di-Boc-L-lysine hydroxysuccinimide ester |

| CAS Number | 30189-36-7 |

| Molecular Formula | C₂₀H₃₃N₃O₈ |

| Molecular Weight | 443.50 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 61 - 85 °C |

| Purity | ≥ 99% (HPLC) |

| Optical Rotation | [a]₂₀ᴰ = -27.5 ± 2 ° (c=2 in EtOH) |

| Storage Conditions | 0 - 8 °C |

Synthesis and Preparation

The synthesis of Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester is typically a two-step process. First, the precursor, Nα,Nε-Di-Boc-L-lysine (Boc-Lys(Boc)-OH), is synthesized from L-lysine. This is followed by the activation of the carboxylic acid group to form the NHS ester.

Experimental Protocol: Synthesis of Nα,Nε-Di-Boc-L-lysine (Boc-Lys(Boc)-OH)

This protocol is adapted from established methods for the di-Boc protection of lysine.[5]

Materials:

-

L-lysine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve L-lysine hydrochloride (10.00 g, 45.62 mmol) and sodium bicarbonate (38.32 g, 456.20 mmol) in 600 mL of deionized water and cool the solution in an ice-water bath.[5]

-

In a separate flask, dissolve di-tert-butyl dicarbonate (29.84 g, 136.86 mmol) in 100 mL of dioxane.[5]

-

Add the (Boc)₂O solution dropwise to the stirring lysine solution.[5]

-

Allow the mixture to stir at room temperature for 24 hours.[5]

-

Wash the reaction mixture three times with diethyl ether.[5]

-

Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.[5]

-

Extract the product three times with ethyl acetate.[5]

-

Dry the combined organic phases over magnesium sulfate for 12 hours, then filter.[5]

-

Concentrate the filtrate under vacuum to yield the product as a white solid.[5]

Experimental Protocol: Synthesis of Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester

This protocol describes the conversion of the Boc-protected lysine to its active NHS ester using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

Nα,Nε-Di-Boc-L-lysine (Boc-Lys(Boc)-OH)

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous tetrahydrofuran (THF) or ethyl acetate

Procedure:

-

Dissolve Nα,Nε-Di-Boc-L-lysine (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as isopropanol to yield the final product.

Applications and Experimental Protocols

The primary applications of Boc-Lys(Boc)-OSu are in solid-phase peptide synthesis (SPPS) and bioconjugation.

Solid-Phase Peptide Synthesis (SPPS)

Boc-Lys(Boc)-OSu is a key building block for introducing lysine residues into a peptide sequence using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.[3] Its pre-activated nature as an NHS ester facilitates efficient coupling to the free N-terminus of the growing peptide chain on a solid support.[3]

Experimental Protocol: Coupling of Boc-Lys(Boc)-OSu in Boc-SPPS

This protocol outlines the coupling step for incorporating a Boc-Lys(Boc)-OSu residue onto a peptide-resin.

Materials:

-

Peptide-resin with a free N-terminus

-

Boc-Lys(Boc)-OSu

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test reagents

Procedure:

-

Swell the peptide-resin in DMF in a reaction vessel.

-

Ensure the N-terminal Boc group of the resin-bound peptide has been removed via standard deprotection protocols (e.g., with trifluoroacetic acid) and the resin has been neutralized.

-

Dissolve Boc-Lys(Boc)-OSu (2-4 equivalents relative to the resin substitution) in DMF.[3]

-

Add the Boc-Lys(Boc)-OSu solution to the neutralized peptide-resin.[3]

-

Agitate the reaction mixture at room temperature for 1 to several hours.[3]

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test indicates the absence of free primary amines and a complete reaction.[3]

-

Once the coupling is complete, drain the reaction solution.[3]

-

Wash the peptide-resin with DMF (3 times) and then with DCM (3 times) to remove excess reagents and byproducts.[3]

Bioconjugation

The NHS ester of Boc-Lys(Boc)-OSu is highly reactive towards primary amines, such as those on the N-terminus of proteins and the ε-amino group of lysine residues, forming stable amide bonds.[2] This makes it an excellent reagent for conjugating molecules to proteins and other biomolecules.

Experimental Protocol: Protein Labeling with Boc-Lys(Boc)-OSu

This protocol provides a general procedure for labeling a protein with Boc-Lys(Boc)-OSu.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Boc-Lys(Boc)-OSu

-

Anhydrous Dimethyl sulfoxide (DMSO) or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column

Procedure:

-

Prepare a stock solution of Boc-Lys(Boc)-OSu (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

-

Add a 10- to 20-fold molar excess of the Boc-Lys(Boc)-OSu stock solution to the protein solution while gently stirring.

-

Incubate the reaction for 1-2 hours at room temperature.

-

(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

-

Purify the labeled protein from unreacted reagents and byproducts using a size-exclusion chromatography column.

-

The resulting Boc-protected lysine-conjugated protein can be used as is, or the Boc groups can be removed with acid treatment (e.g., TFA) to reveal free amines for further functionalization.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester.

Synthesis Pathway

The following diagram illustrates the two-step synthesis of Boc-Lys(Boc)-OSu from L-lysine.

References

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, high-yield products. Among the arsenal of chemical shields available to the peptide chemist, the tert-butyloxycarbonyl (Boc) group holds a foundational and enduring role. Despite the prevalence of the milder Fmoc strategy, Boc-based solid-phase peptide synthesis (SPPS) remains a powerful and often essential methodology, particularly for the synthesis of long, complex, or aggregation-prone peptide sequences. This technical guide provides an in-depth exploration of the Boc protecting group, from its core chemistry and mechanistic principles to detailed experimental protocols and a comparative analysis with alternative strategies.

The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids.[1] This characteristic is the cornerstone of its application in peptide synthesis, allowing for its selective removal under conditions that leave other, more robust protecting groups intact.[2]

Protection Reaction: The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[1]

Deprotection Reaction: The removal of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[3][4] The acidic environment protonates the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, which is then released along with carbon dioxide to liberate the free amine of the peptide chain.[1][5]

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The Boc-SPPS strategy involves a repetitive cycle of deprotection, neutralization, and coupling, all performed on a solid resin support.[1] This approach, pioneered by Bruce Merrifield, simplifies the purification process by allowing excess reagents and byproducts to be removed by simple filtration and washing.[6]

The cyclical workflow of Boc-SPPS can be visualized as follows:

Mechanism of Boc Protection and Deprotection

A deeper understanding of the chemical transformations involved in the application and removal of the Boc group is crucial for troubleshooting and optimizing peptide synthesis.

Boc Protection Mechanism

Boc Deprotection Mechanism with TFA

The acid-catalyzed removal of the Boc group generates a reactive tert-butyl cation.[2] This cation can lead to unwanted side reactions, particularly with sensitive amino acid residues like tryptophan, methionine, and cysteine.[2][7] To prevent this, scavengers are often added to the deprotection solution to trap the carbocations.[2][7]

Comparative Analysis: Boc vs. Fmoc Strategy

The choice between the Boc and Fmoc strategies is a critical decision in peptide synthesis, with each offering distinct advantages and disadvantages.[4][6]

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | Acid-labile (TFA)[4] | Base-labile (Piperidine)[] |

| Side-Chain Protection | Benzyl-based, cleaved by strong acid (HF)[4] | t-Butyl-based, cleaved by moderate acid (TFA)[] |

| Final Cleavage | Strong acid (e.g., HF, TFMSA)[4] | Moderate acid (TFA)[9] |

| Orthogonality | Graded acid lability; less orthogonal[2] | Fully orthogonal[2] |

| Advantages | - Lower cost of reagents[10]- Beneficial for long or aggregation-prone sequences | - Milder deprotection conditions[]- Avoids hazardous HF[10]- Amenable to automation[]- UV monitoring possible[10] |

| Disadvantages | - Requires highly toxic and corrosive HF[1]- Requires specialized equipment[1]- Repetitive acid treatment can degrade resin[11] | - Piperidine can cause side reactions[12]- Higher cost of reagents |

Experimental Protocols

Protocol 1: Nα-Boc Protection of an Amino Acid

This protocol describes the general procedure for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON).

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O) or BOC-ON

-

Triethylamine (Et₃N)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[13]

-

Add (Boc)₂O (1.1 equivalents) or BOC-ON (1.1 equivalents) to the solution at room temperature with stirring.[3][13]

-

Continue stirring for 2-4 hours, monitoring the reaction completion using a suitable method like thin-layer chromatography (TLC).[13]

-

Dilute the mixture with water and extract twice with ethyl acetate to remove byproducts.[13]

-

Acidify the aqueous layer with a 5% citric acid solution and immediately extract the Boc-protected amino acid three times with ethyl acetate.[13]

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the crude product.[13]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the Nα-Boc group from a peptide-resin during SPPS.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA), peptide synthesis grade

-

Diisopropylethylamine (DIEA), peptide synthesis grade

-

Isopropanol (IPA)

-

Scavenger (e.g., dithiothreitol (DTE), if required)[7]

Procedure:

-

Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.[14]

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (v/v) to the resin. If the sequence contains sensitive residues like Trp, Met, or Cys, add a scavenger such as 0.5% DTE.[7][11]

-

Agitate the mixture for 20-30 minutes at room temperature.[5][14]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), followed by IPA (2 times), and then DCM again (3-5 times).[14]

-

To neutralize the resulting trifluoroacetate salt, treat the resin with a 10% solution of DIEA in DCM for 5 minutes, and repeat this step once.[4][14]

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[14] The resin is now ready for the next coupling step.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups. Caution: This procedure involves the use of highly hazardous hydrogen fluoride (HF) and requires specialized equipment and safety precautions.

Materials:

-

Dried peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavenger (e.g., anisole)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger such as anisole.[4]

-

Cool the apparatus to 0°C and carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1 hour.[4]

-

Evaporate the HF under a vacuum.

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.[4]

-

Collect the peptide by filtration and wash with cold ether.

Common Side Reactions in Boc-SPPS and Mitigation Strategies

| Side Reaction | Description | Mitigation |

| Alkylation of Sensitive Residues | The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains of Trp, Met, Cys, and Tyr.[2][7] | Use of scavengers (e.g., DTE, thioanisole) in the deprotection cocktail.[2][7] |

| Aspartimide Formation | The side-chain carboxyl group of aspartic acid can form a cyclic imide, leading to a mixture of α and β-peptides.[11][15] | Use of β-cyclohexyl ester protection for aspartic acid can reduce this side reaction.[15] |

| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide can occur, leading to chain termination.[11][15] | Employing in situ neutralization protocols can suppress this side reaction.[15] |

| Pyroglutamate Formation | The side-chain of glutamic acid can cyclize during HF cleavage.[15] | Judicious choice of scavengers can minimize this.[11] |

Conclusion

The Boc protecting group, a pioneer in the field of solid-phase peptide synthesis, remains a highly relevant and powerful tool for the modern peptide chemist. Its robustness and efficacy in the synthesis of challenging sequences ensure its continued application in both academic research and the industrial development of peptide-based therapeutics.[3] A thorough understanding of the underlying chemistry, reaction mechanisms, and potential side reactions associated with Boc-SPPS is paramount for its successful implementation, enabling the efficient and high-quality synthesis of complex peptide molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

The Cornerstone of Bioconjugation: A Technical Guide to the Functionality of N-Hydroxysuccinimide (NHS) Esters

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are paramount in the field of bioconjugation, serving as highly efficient and selective reagents for the covalent modification of biomolecules.[1][2] Their capacity to form stable amide bonds with primary amines under mild, aqueous conditions has made them indispensable tools in a vast array of applications, from fundamental research to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[2][3] This technical guide provides a comprehensive exploration of the core principles of NHS ester chemistry, detailed experimental protocols, and quantitative data to empower researchers in harnessing the full potential of this powerful bioconjugation strategy.

Core Principles of NHS Ester Reactivity

The primary function of NHS esters is the acylation of primary amines, which are readily available on biomolecules as the N-terminus of polypeptide chains and the ε-amino group of lysine residues.[4][5] The reaction proceeds through a nucleophilic acyl substitution mechanism.[2][] An unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which subsequently collapses to yield a stable amide bond and release N-hydroxysuccinimide as a byproduct.[][7]

Reaction Mechanism

The reaction is highly selective for primary amines over other nucleophilic groups, such as hydroxyl and sulfhydryl groups, under optimal conditions.[7] While reactions with these other groups can occur, the resulting ester and thioester linkages are significantly less stable than the amide bond and are prone to hydrolysis or displacement by amines.[5][7]

The Competing Reaction: Hydrolysis

In aqueous environments, a critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile.[1][8] This reaction deactivates the NHS ester by converting it back to a carboxylic acid, thus preventing conjugation with the target amine.[5] The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values.[1][4] This competition between aminolysis (reaction with the amine) and hydrolysis is a pivotal factor in designing and optimizing bioconjugation experiments.[8]

Quantitative Data on NHS Ester Stability and Reactivity

The efficiency of NHS ester bioconjugation is critically influenced by several factors, most notably pH, temperature, and the concentration of reactants. The following tables summarize key quantitative data to guide experimental design.

Stability of NHS Esters

The half-life of NHS esters in aqueous solution is a crucial parameter to consider. The data below illustrates the significant impact of pH and temperature on the rate of hydrolysis.

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours[4][9] |

| 8.0 | 4 | 1 hour[9] |

| 8.6 | 4 | 10 minutes[4][9] |

| 7.0 | Room Temp. | Hours[10] |

| 9.0 | Room Temp. | Minutes[10][11] |

Data compiled from multiple sources.[4][9][10][11]

Optimal Reaction Conditions

Achieving a balance between amine reactivity and NHS ester stability is key to successful conjugation.

| Parameter | Recommended Range/Value | Notes |

| pH | 7.2 - 8.5[1][4] | The optimal pH is often between 8.3 and 8.5 to maximize the concentration of unprotonated primary amines while minimizing hydrolysis.[12][13] |

| Temperature | 4°C to Room Temperature | Reactions are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[4] |

| Buffer | Phosphate, Carbonate-Bicarbonate, HEPES, Borate[4] | Buffers containing primary amines (e.g., Tris) must be avoided as they compete with the target molecule for reaction with the NHS ester.[12][14] |

| Solvent for NHS Ester | Anhydrous DMSO or DMF[12][14] | Many NHS esters are not readily soluble in aqueous buffers and should be dissolved in a water-miscible organic solvent before addition to the reaction mixture.[4] |

Experimental Protocols

The following are detailed methodologies for common applications of NHS esters in bioconjugation.

Protocol for Antibody Labeling with an NHS Ester-Activated Fluorophore

This protocol outlines the general procedure for conjugating a fluorescent dye to an antibody.

Materials:

-

Antibody solution (1-2 mg/mL in an amine-free buffer, e.g., PBS)[8]

-

NHS ester-activated fluorophore[8]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8]

-

1 M Sodium Bicarbonate, pH 8.3[14]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[15]

-

Purification column (e.g., size-exclusion chromatography)[16]

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer such as PBS.[8] Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.[8][14]

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester-activated fluorophore in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8][17]

-

Perform the Conjugation Reaction: Add the NHS ester stock solution to the antibody solution. A 10- to 20-fold molar excess of the NHS ester to the antibody is a common starting point.[8] Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[16]

-

Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[2] Incubate for 15-30 minutes at room temperature.[8]

-

Purify the Conjugate: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column.[12][16]

Protocol for Protein Immobilization on a Surface

This protocol details the steps for covalently attaching a protein to a surface activated with NHS esters.

Materials:

-

Surface with carboxyl groups (e.g., carboxyl-functionalized beads, plates, or sensors)[8]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[8]

-

NHS (N-hydroxysuccinimide)[8]

-

Activation Buffer: 0.1 M MES, pH 6.0[8]

-

Coupling Buffer: PBS, pH 7.4[8]

-

Protein solution (in Coupling Buffer)[8]

-

Blocking Buffer: 1 M Ethanolamine or 100 mM Tris-HCl, pH 7.5[8]

-

Wash Buffer: PBS with 0.05% Tween-20[8]

Procedure:

-

Activate the Surface: Prepare a solution of EDC (e.g., 2 mg/mL) and NHS (e.g., 3 mg/mL) in Activation Buffer.[8] Incubate the carboxyl-functionalized surface with the EDC/NHS solution for 15-30 minutes at room temperature.[8] Wash the surface thoroughly with Activation Buffer and then Coupling Buffer to remove excess EDC and NHS.[8]

-

Immobilize the Protein: Immediately add the protein solution to the activated surface.[8] Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8]

-

Block Unreacted Sites: Remove the protein solution and wash the surface with Coupling Buffer.[8] Add the Blocking Buffer and incubate for 30-60 minutes at room temperature to quench any remaining active NHS esters.[8]

-

Final Wash: Wash the surface extensively with Wash Buffer to remove non-covalently bound protein and blocking agents.[8] The surface with the immobilized protein is now ready for use.[8]

Application in Drug Development: Antibody-Drug Conjugate (ADC) Signaling

A prominent application of NHS ester chemistry is in the creation of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies.[3][15] NHS esters are frequently used to link a potent cytotoxic drug to a monoclonal antibody that specifically targets tumor cells.[3] The mechanism of action of an ADC is a prime example of a signaling pathway initiated by a bioconjugate.

Conclusion

N-hydroxysuccinimide esters are a cornerstone of modern bioconjugation, offering a robust and versatile method for the selective modification of primary amines on biomolecules.[1] A thorough understanding of the reaction mechanism, the critical influence of pH on the competing hydrolysis reaction, and adherence to optimized protocols are essential for achieving high conjugation efficiency. By carefully controlling experimental parameters, researchers, scientists, and drug development professionals can successfully leverage the power of NHS ester chemistry to create innovative tools and therapeutics that advance our understanding of biology and improve human health.[3][8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 7. glenresearch.com [glenresearch.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. interchim.fr [interchim.fr]

- 14. biotium.com [biotium.com]

- 15. benchchem.com [benchchem.com]

- 16. glenresearch.com [glenresearch.com]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

A Comprehensive Technical Guide to Boc-Lys(Boc)-OSu: A Versatile Reagent for Bioconjugation and Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu, is a pivotal reagent in modern biochemical research and drug development.[1] A derivative of the amino acid L-lysine, it is strategically modified with two tert-butoxycarbonyl (Boc) protecting groups and an N-hydroxysuccinimide (OSu) ester. This unique structure provides exceptional control over lysine's reactive amino groups, making it an invaluable tool for the precise construction of complex biomolecules.[1] This guide provides an in-depth overview of its chemical properties, mechanism of action, and key applications, complete with experimental protocols and visual workflows.

Core Chemical and Physical Properties

Boc-Lys(Boc)-OSu is a white to off-white solid, valued for its stability and reactivity in key synthesis processes.[2][3] Its hydrophobic nature, conferred by the two bulky Boc groups, dictates its solubility in a range of organic solvents while being poorly soluble in aqueous solutions.[3]

| Property | Value | Reference(s) |

| CAS Number | 30189-36-7 | [1] |

| Molecular Formula | C₂₀H₃₃N₃O₈ | [1] |

| Molecular Weight | 443.49 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥97.0% | [1] |

| Storage Temperature | -20°C | [1][2] |

| Solubility | Excellent (>50 mM): DMF, DMSOSoluble: DCM, Ethyl AcetateLimited/Poor: Water | [3] |

Mechanism of Action

The utility of Boc-Lys(Boc)-OSu is rooted in the distinct functions of its constituent parts: the highly reactive N-hydroxysuccinimide (OSu) ester and the acid-labile tert-butoxycarbonyl (Boc) protecting groups.[1][4]

The OSu group is an activated ester that readily reacts with primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue on a protein, to form a stable amide bond. This reaction proceeds efficiently under mild conditions (typically pH 7.2-8.5) and releases N-hydroxysuccinimide as a byproduct.[4][5]

The two Boc groups protect the α- and ε-amino groups of the lysine core, preventing them from participating in unwanted side reactions during the conjugation process.[4] These protecting groups are stable during the coupling reaction but can be easily and selectively removed under acidic conditions, commonly with trifluoroacetic acid (TFA).[1][4] This "orthogonality" is crucial for multi-step syntheses, allowing for the controlled exposure of the lysine's amino groups for further modifications after the initial conjugation.[6]

Key Applications and Experimental Protocols

Boc-Lys(Boc)-OSu is a versatile tool with a broad range of applications in research and drug development, including peptide synthesis, protein modification, dendrimer synthesis, and nanoparticle functionalization.[1]

Boc-Lys(Boc)-OSu is widely used to link various molecules, such as fluorescent dyes, biotin tags, or drugs, to proteins.[1][5] This is fundamental for creating antibody-drug conjugates (ADCs) for targeted therapy.[1]

General Protocol for Protein Labeling:

-

Reagent Preparation:

-

Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL. Avoid buffers containing primary amines like Tris.[1]

-

Prepare a fresh stock solution of Boc-Lys(Boc)-OSu (e.g., 10 mM) in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][4]

-

-

Conjugation Reaction:

-

Purification:

-

Remove unreacted Boc-Lys(Boc)-OSu and byproducts via gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.[1]

-

-

Boc Deprotection (Optional):

The primary application of Boc-Lys(Boc)-OSu is in solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.[7] Its pre-activated OSu ester facilitates efficient coupling to the free N-terminus of a growing peptide chain attached to a solid support resin.[7]

General Protocol for a Boc-SPPS Coupling Cycle:

This protocol outlines a single cycle of amino acid addition to a peptide-resin.

-

Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM).

-

Nα-Boc Deprotection:

-

Coupling:

-

Washing: Once coupling is complete, wash the peptide-resin thoroughly with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.[7]

Conclusion

Boc-Lys(Boc)-OSu is an indispensable reagent for researchers and drug development professionals. Its well-defined structure and predictable reactivity allow for the precise and controlled modification of peptides, proteins, and other molecules.[1] From the synthesis of therapeutic peptides to the construction of sophisticated antibody-drug conjugates, Boc-Lys(Boc)-OSu provides a reliable chemical tool that is fundamental to advancing pharmaceutical innovation and biochemical research.[2]

References

Solubility profile of Boc-Lys(Boc)-OSu in DMF, DMSO, and other organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu), a critical parameter for its application in peptide synthesis, bioconjugation, and drug development. Understanding the solubility of this reagent in various organic solvents is paramount for designing robust and reproducible experimental protocols.

Core Compound Characteristics

Boc-Lys(Boc)-OSu is a derivative of the amino acid L-lysine where both the α- and ε-amino groups are protected by tert-butyloxycarbonyl (Boc) groups, and the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester. This structure renders the molecule hydrophobic, dictating its solubility primarily in organic solvents.[1] The compound typically presents as a white to off-white solid.[1]

Quantitative Solubility Data

The solubility of Boc-Lys(Boc)-OSu is a key factor for achieving homogeneous conditions in solution-phase reactions.[1] The following table summarizes the available quantitative and qualitative solubility data in common organic solvents.

| Solvent | Abbreviation | Solubility | Observations |

| Dimethylformamide | DMF | Excellent / >50 mM | Commonly utilized for coupling reactions, ensuring good solubility of reactants.[1] |

| Dimethyl sulfoxide | DMSO | Excellent / >50 mM | An effective solvent for dissolving the compound for a variety of applications.[1] |

| Dichloromethane | DCM | Soluble | A frequent choice for synthesis and coupling, offering easier removal during workup.[1] |

| Ethyl Acetate | - | Soluble | Often employed during the extraction and purification steps of a synthesis.[1] |

| Water | - | Limited / Poor | The hydrophobic nature of the dual Boc groups significantly restricts its solubility in aqueous media.[1][2] |

Experimental Protocol: Determination of Solubility

This section outlines a general methodology for determining the solubility of Boc-Lys(Boc)-OSu in a specific solvent.

Materials:

-

Boc-Lys(Boc)-OSu

-

Test solvent (e.g., DMF, DMSO)

-

Analytical balance

-

Vortex mixer

-

Calibrated micropipettes

-

Clear glass vials

Procedure:

-

Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of Boc-Lys(Boc)-OSu into a clean, dry vial.[1]

-

Solvent Addition: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial.[1]

-

Dissolution: Vigorously vortex the vial for at least one minute to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background. A clear, particle-free solution indicates complete dissolution.[1] If the solution is cloudy or contains visible particles, the compound is not fully soluble at that concentration.[1]

-

Titration (Optional): If the compound did not fully dissolve, add incremental aliquots of the solvent, vortexing and observing after each addition, until a clear solution is achieved. This allows for an estimation of the approximate solubility.[1]

Workflow and Logical Relationships

The following diagrams illustrate key conceptual workflows related to the solubility and use of Boc-Lys(Boc)-OSu.

References

Safeguarding Stability: A Technical Guide to the Storage and Handling of Boc-Lys(Boc)-OSu

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester, or Boc-Lys(Boc)-OSu, is a cornerstone reagent for the precise incorporation of lysine residues in peptide synthesis and bioconjugation. Its efficacy is intrinsically linked to its chemical integrity, which is primarily dictated by the stability of its highly reactive N-hydroxysuccinimide (NHS) ester. This guide provides an in-depth overview of the critical storage and handling conditions necessary to maintain the stability and reactivity of Boc-Lys(Boc)-OSu, ensuring reproducible and successful experimental outcomes.

Core Stability Profile

The stability of Boc-Lys(Boc)-OSu is governed by two main chemical features: the moisture-sensitive NHS ester and the acid-labile tert-butyloxycarbonyl (Boc) protecting groups. The primary degradation pathway is the hydrolysis of the NHS ester in the presence of water, which converts the active ester into an unreactive carboxylic acid (Boc-Lys(Boc)-OH), thereby inhibiting its ability to form amide bonds. The Boc groups, while stable under basic and coupling conditions, are readily cleaved by strong acids like trifluoroacetic acid (TFA).

Recommended Storage and Handling Conditions

Adherence to stringent storage and handling protocols is paramount to prevent degradation and preserve the reagent's reactivity. The following table summarizes the key quantitative parameters for optimal stability.

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | -20°C | Minimizes the rate of |

Safety precautions and personal protective equipment for handling Boc-Lys(Boc)-OSu.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and personal protective equipment (PPE) required for handling Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment. While specific hazard data for Boc-Lys(Boc)-OSu is limited, its structural similarity to other N-hydroxysuccinimide (NHS) esters warrants a cautious approach. Compounds like Fmoc-Lys(Boc)-OSu are known to cause skin, eye, and respiratory irritation, making it prudent to handle Boc-Lys(Boc)-OSu with a similar level of care.[1]

Hazard Identification and Risk Assessment

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C20H33N3O8[2] |

| Molecular Weight | 443.49 g/mol [2][5] |

| Appearance | White solid[4] |

| Storage Temperature | -20°C or 2-8°C[1] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure to Boc-Lys(Boc)-OSu. The following table summarizes the required PPE for various laboratory operations involving this reagent.

| Body Part | Personal Protective Equipment | Specifications and Usage Notes |

| Eyes/Face | Chemical safety goggles or glasses. A face shield is recommended when there is a risk of splashing or dust generation.[1] | Ensure that eyewash stations and safety showers are readily accessible.[3] |

| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] | Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1] |

| Respiratory | NIOSH-approved N95 dust respirator, particularly when handling the powdered form.[1][2] | Engineering controls, such as a chemical fume hood, should be the primary means of controlling inhalation exposure.[1] |

| Body | Laboratory coat. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.[1] | The lab coat should be kept buttoned, and shoes should fully cover the feet.[1] |

Safe Handling and Experimental Workflow

A systematic approach to handling Boc-Lys(Boc)-OSu is critical to ensure safety from receipt of the chemical to its final disposal. The following diagram illustrates a logical workflow for this process.

Detailed Protocols and Procedures

Engineering Controls:

-

Always handle Boc-Lys(Boc)-OSu in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of dust particles.[1]

General Hygiene and Handling Practices:

-

Avoid direct contact with skin, eyes, and clothing.[1]

-

Do not eat, drink, or smoke in areas where Boc-Lys(Boc)-OSu is handled.[1]

-

Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

-

Keep the container tightly closed when not in use.[4]

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and provide a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Spill and Leak Procedures:

-

In the event of a spill, avoid generating dust.[6]

-

Use dry clean-up methods. Gently sweep or scoop the solid material into a designated hazardous waste container.[6]

-

Do not use water to clean up spills of the solid material, as it is sensitive to moisture.[6]

-

Place all contaminated cleaning materials into a labeled waste container.[1]

Storage and Disposal:

-

Store Boc-Lys(Boc)-OSu in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -20°C or 2-8°C.[1]

-

Disposal of Boc-Lys(Boc)-OSu and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.[1]

-

Waste should be collected in a clearly labeled, sealed container for hazardous waste.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Lys(Boc)-OSu = 97.0 C/N calc. based on dry substance 30189-36-7 [sigmaaldrich.com]

- 3. fishersci.be [fishersci.be]

- 4. peptide.com [peptide.com]

- 5. 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | C20H33N3O8 | CID 13875534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Boc and Fmoc Protecting Groups in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the strategic selection of protecting groups is a critical determinant of success, directly influencing synthesis efficiency, scalability, and the purity of the final product. The two most prominent strategies in solid-phase peptide synthesis (SPPS) are centered around the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This technical guide provides an in-depth comparison of these two cornerstone methodologies, complete with quantitative data, detailed experimental protocols, and visual workflows to inform the selection process for research, development, and manufacturing applications.

Core Principles: A Dichotomy in Chemical Lability

The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the reagents used for its removal during the synthesis cycle.[1][2]

-

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In contrast, the Fmoc group is base-labile and is typically removed using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] This milder deprotection condition is a key feature of the Fmoc strategy.[] The side-chain protecting groups and the resin linker are acid-labile, allowing for their simultaneous removal during the final cleavage from the solid support with TFA.[5][8]

A critical concept in protecting group strategy is orthogonality , which is the ability to selectively remove one type of protecting group in the presence of others.[2] The Fmoc/tBu (tert-butyl) strategy is considered a fully orthogonal system because the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups. Conversely, the Boc/Bzl (benzyl) strategy is described as semi-orthogonal, as both the Boc (Nα-protection) and benzyl (side-chain protection) groups are removed by acid, albeit at different strengths.

Quantitative Comparison of Boc and Fmoc Strategies

The choice between Boc and Fmoc chemistries impacts nearly every aspect of peptide synthesis. The following tables summarize the key quantitative and qualitative differences to facilitate comparison.

Table 1: Core Characteristics and Reagents

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3][9] | 20% Piperidine in N,N-Dimethylformamide (DMF)[5][9] |

| Deprotection Condition | Strong Acid (pH 1-2)[] | Mild Base (pH 10-12)[] |

| Side-Chain Protection | Benzyl (Bzl)-based[5] | tert-Butyl (tBu)-based[5] |

| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) or TFMSA[4][5] | Trifluoroacetic Acid (TFA)[5][11] |

| Orthogonality | Partial (Graduated Acid Lability)[2][5] | Fully Orthogonal[2][5] |

Table 2: Performance and Application Metrics

| Metric | Boc Strategy | Fmoc Strategy |

| Typical Yield per Step | High, but can be affected by aggregation[5] | >99%[5] |

| Automation Friendliness | Less common in modern automated synthesizers[5] | Highly amenable to automation[2][5] |

| Cost of Amino Acid Derivatives | Generally less expensive[] | Generally more expensive[2] |

| Safety Considerations | Requires specialized apparatus for handling highly corrosive and toxic HF[5][12] | Avoids the use of HF, considered safer[2][5] |

| Monitoring | No direct real-time monitoring of deprotection | UV monitoring of Fmoc deprotection is possible (~300 nm)[2][13] |

| Common Applications | Synthesis of long, complex, or aggregation-prone peptides.[2][4] | Synthesis of peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation), routine automated synthesis.[2] |

| Key Advantages | Robust, well-established, and can be better for long or hydrophobic sequences prone to aggregation.[2][4] | Milder deprotection conditions preserve sensitive functionalities, orthogonality allows for selective modifications, and safer final cleavage.[2] |

| Key Disadvantages | Harsh repetitive acid deprotection can degrade sensitive peptides, and final cleavage requires hazardous reagents and specialized equipment.[2] | Aggregation can be an issue in some sequences, and potential for base-labile side reactions (e.g., aspartimide formation).[2][14] |

Visualizing the Chemistries: Structures and Workflows

Diagrams illustrating the chemical structures and the cyclical nature of the synthesis processes highlight the fundamental differences between the two methodologies.

The workflows for Boc and Fmoc solid-phase peptide synthesis (SPPS) are cyclical processes involving repeated steps of deprotection, washing, coupling, and washing.

Detailed Experimental Protocols

The following are generalized protocols for manual Boc and Fmoc solid-phase peptide synthesis. These may require optimization based on the specific peptide sequence and scale of synthesis.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Boc strategy.

-

Resin Preparation:

-

Boc Deprotection:

-

Drain the solvent from the swollen resin.

-

Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin (approximately 10 mL per gram of resin).[3]

-

Agitate the resin suspension for a pre-wash of 5 minutes.[3]

-

Drain the deprotection solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[3]

-

-

Washing after Deprotection:

-

Neutralization:

-

Washing after Neutralization:

-

Wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or DCC/HOBt) in a minimal amount of DMF.[4][]

-

Add DIEA (in slight excess) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., the ninhydrin test).

-

-

Washing after Coupling:

-

Drain the coupling solution.

-

Wash the peptide-resin alternately with DMF and DCM (3-5 times each) to remove excess reagents and byproducts.

-

-

Cycle Repetition:

-

Return to step 2 for the next coupling cycle.

-

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, dry the peptide-resin under vacuum.

-

Transfer the resin to a specialized HF cleavage apparatus.[12]

-

Add a scavenger, such as anisole.[3]

-

Carefully distill liquid hydrogen fluoride (HF) into the reaction vessel (approximately 10 mL per gram of peptide-resin).[3]

-

Stir the mixture in an ice bath for 45-60 minutes.[3]

-

Evaporate the HF under vacuum.

-

Precipitate and wash the cleaved peptide with cold diethyl ether.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification by HPLC.

-

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Fmoc strategy.[5]

-

Resin Preparation:

-

Fmoc Deprotection:

-

Drain the solvent from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[9]

-

Agitate the resin suspension for an initial 3-5 minutes.[5][9]

-

Drain the deprotection solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-20 minutes.

-

-

Washing after Deprotection:

-

Drain the deprotection solution.

-

Wash the peptide-resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene byproduct.[9]

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HATU, HBTU) in a minimal amount of DMF.[]

-

Add a base such as DIEA or 2,4,6-collidine to activate the amino acid.[15]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[5]

-

Monitor the coupling reaction for completion using a qualitative test (e.g., the ninhydrin test).

-

-

Washing after Coupling:

-

Drain the coupling solution.

-

Wash the peptide-resin alternately with DMF and DCM (3-5 times each) to remove excess reagents and byproducts.[16]

-

-

Cycle Repetition:

-

Return to step 2 for the next coupling cycle.

-

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically composed of Trifluoroacetic Acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5, to act as scavengers.[11]

-

Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-3 hours.[11]

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide from the filtrate using cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification by HPLC.

-

Conclusion: Selecting the Optimal Strategy

The choice between Boc and Fmoc protecting group strategies is a critical decision in peptide synthesis that depends on a multitude of factors including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment.[2][5] The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation, which are particularly advantageous for the synthesis of complex and modified peptides.[5] However, the Boc/Bzl strategy remains a robust and relevant method, particularly in large-scale industrial manufacturing where the lower cost of reagents can be a significant factor.[1] It can also offer advantages for certain sequences that are prone to aggregation under Fmoc conditions or that contain base-sensitive moieties.[1][4] A thorough understanding of the principles, advantages, and limitations of each strategy, as outlined in this guide, is essential for the successful synthesis of peptides for research and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. peptide.com [peptide.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.uci.edu [chem.uci.edu]

- 16. chempep.com [chempep.com]

Methodological & Application

Standard Protocol for Utilizing Boc-Lys(Boc)-OSu in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the standard protocols for the use of Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) in solid-phase peptide synthesis (SPPS). This pre-activated amino acid derivative is a critical building block for the incorporation of lysine residues into peptide chains, offering efficiency and simplicity in the coupling step.[1]

Introduction to Boc-Lys(Boc)-OSu in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise construction of peptide chains on an insoluble resin support.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method within SPPS.[1] Boc-Lys(Boc)-OSu is a lysine derivative where both the α-amino and ε-amino groups are protected by the acid-labile Boc group, and the carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester.[1] This pre-activation facilitates efficient coupling to the free N-terminus of the growing peptide chain, streamlining the synthesis process.[1]

Key Features:

-

Pre-activated: The OSu ester is a good leaving group, promoting rapid and efficient amide bond formation without the need for in-situ coupling reagents.[2]

-

Dual Boc Protection: The two Boc groups on the α- and ε-amino groups of lysine prevent unwanted side reactions during peptide chain elongation.[2]

-

Versatility: It is a fundamental building block for introducing protected lysine residues in Boc-SPPS and can also be used for modifying lysine residues in existing proteins.[1]

Experimental Protocols

The following protocols outline the key steps in utilizing Boc-Lys(Boc)-OSu in a typical Boc-SPPS workflow.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis.[1]

Protocol:

-

Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.[1]

-

Add a suitable solvent, typically Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

Boc Deprotection

This step removes the Nα-Boc protecting group from the terminal amino acid on the resin, exposing a free amine for the next coupling reaction.

Protocol:

-

Drain the swelling solvent from the resin.

-

Add a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) to the resin.

-

Agitate the mixture for 1-2 minutes (pre-wash).

-

Drain the TFA/DCM solution.

-

Add fresh TFA/DCM solution and agitate for 20-30 minutes.

-

Drain the deprotection solution.

-

Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.[3]

Neutralization

The newly exposed N-terminal amine is protonated as a trifluoroacetate salt after deprotection and must be neutralized to the free amine before coupling.

Protocol:

-